molecular formula C15H10BrN3S2 B2434983 2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole CAS No. 306280-21-7

2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole

Cat. No.: B2434983
CAS No.: 306280-21-7
M. Wt: 376.29
InChI Key: BFNQDZFCKCPFFQ-UHFFFAOYSA-N
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Description

“2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole” is a chemical compound with the molecular formula C15H10BrN3S2 . It is used in organic syntheses and as pharmaceutical intermediates . The compound has a molecular weight of 376.294 and a density of 1.7±0.1 g/cm3 .


Synthesis Analysis

The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzo[d]thiazole ring attached to a 3-bromoimidazo[1,2-a]pyridin-2-yl group via a sulfur atom .


Chemical Reactions Analysis

The compound is involved in a chemodivergent synthesis process where N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine . The synthesis involves C–C bond cleavage promoted by I2 and TBHP .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 376.294 and a density of 1.7±0.1 g/cm3 . The boiling point and melting point are not available .

Scientific Research Applications

Synthesis and Biological Activities

  • Compounds containing 1,3-thiazole, 1,4-benzothiazine, quinoxaline, or imidazo[1,2-a]pyridine moieties, including 2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole, have been synthesized and evaluated for biological activities. They showed potential as immunosuppressors and immunostimulators, with significant inhibition of LPS-stimulated NO generation, weak radical scavenging activity, and strong cytotoxicity against various carcinoma cells, indicating their potential in immunological and cancer research (Abdel‐Aziz et al., 2011).

Antimicrobial Activity

  • Derivatives of this compound, such as quaternary salts and imidazo[1,2-a]pyridine derivatives, have been studied for antimicrobial activity. Some compounds showed high efficacy against a range of microbes, suggesting their use in developing new antimicrobial agents (Elenich et al., 2019).

Antitumor Activity

  • Compounds with structures similar to this compound have shown promising antitumor activities. These compounds, including benzimidazole-based Zn(II) complexes, demonstrated cytotoxic properties in vitro against various carcinoma cells, indicating their potential application in cancer therapy (Zhao et al., 2015).

Synthesis and Characterization

  • The synthesis and characterization of compounds structurally related to this compound have been reported. Such studies are crucial in understanding their chemical properties and potential applications in various fields, including pharmaceuticals and material science (Achugatla et al., 2017).

Antimicrobial and Anticonvulsant Properties

  • Similar compounds have been synthesized and evaluated for their antimicrobial and anticonvulsant properties. These studies contribute to the development of new drugs for treating infections and seizure disorders (Tay et al., 2022).

Properties

IUPAC Name

2-[(3-bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3S2/c16-14-11(17-13-7-3-4-8-19(13)14)9-20-15-18-10-5-1-2-6-12(10)21-15/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNQDZFCKCPFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=C(N4C=CC=CC4=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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